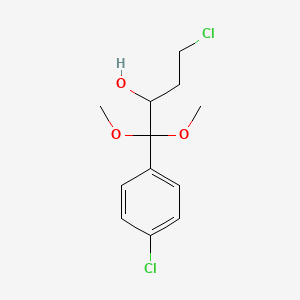
4-Chloro-alpha-(2-chloroethyl)-beta,beta-dimethoxyphenethyl alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlor-α-(2-Chlorethyl)-β,β-Dimethoxyphenethylalkohol ist eine chemische Verbindung mit der Summenformel C12H16Cl2O3. Bekannt ist sie für ihre einzigartige Struktur, die einen Phenethylalkohol-Grundkörper beinhaltet, der mit Chlor- und Methoxygruppen substituiert ist. Aufgrund ihrer besonderen chemischen Eigenschaften wird diese Verbindung in verschiedenen wissenschaftlichen Forschungsbereichen verwendet.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-Chlor-α-(2-Chlorethyl)-β,β-Dimethoxyphenethylalkohol umfasst typischerweise die Reaktion von 4-Chlorphenylacetylen mit 2-Chlorethanol in Gegenwart einer Base. Die Reaktion verläuft über einen nukleophilen Substitutionsmechanismus, bei dem die Hydroxylgruppe von 2-Chlorethanol die Dreifachbindung von 4-Chlorphenylacetylen angreift, was zur Bildung des gewünschten Produkts führt.
Industrielle Produktionsmethoden
Im industriellen Maßstab kann die Produktion dieser Verbindung die Verwendung von kontinuierlichen Durchflussreaktoren umfassen, um eine gleichmäßige Qualität und Ausbeute zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um eine hohe Umwandlungsrate zu erhalten und Nebenprodukte zu minimieren. Katalysatoren und Lösungsmittel werden sorgfältig ausgewählt, um die Reaktionsausbeute zu verbessern und die Umweltbelastung zu reduzieren.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-alpha-(2-chloroethyl)-beta,beta-dimethoxyphenethyl alcohol typically involves the reaction of 4-chlorophenylacetylene with 2-chloroethanol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-chloroethanol attacks the triple bond of 4-chlorophenylacetylene, leading to the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products. Catalysts and solvents are carefully selected to enhance the reaction efficiency and reduce environmental impact.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-Chlor-α-(2-Chlorethyl)-β,β-Dimethoxyphenethylalkohol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Alkoholgruppe kann oxidiert werden, um das entsprechende Aldehyd oder die entsprechende Carbonsäure zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um die Chlor-Gruppen zu entfernen, was ein einfacheres Phenethylalkohol-Derivat ergibt.
Substitution: Die Chlor-Gruppen können durch andere Nukleophile wie Amine oder Thiole substituiert werden, um neue Derivate zu bilden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden typischerweise verwendet.
Substitution: Nukleophile wie Ammoniak (NH3) oder Natriumthiol (NaS) werden unter basischen Bedingungen eingesetzt.
Hauptprodukte, die gebildet werden
Oxidation: 4-Chlor-α-(2-Chlorethyl)-β,β-Dimethoxyphenethylaldehyd oder -säure.
Reduktion: 4-Chlor-α-(2-Chlorethyl)-β,β-Dimethoxyphenethylalkohol-Derivate ohne Chlor-Gruppen.
Substitution: Neue Derivate mit verschiedenen funktionellen Gruppen, die die Chlor-Gruppen ersetzen.
Wissenschaftliche Forschungsanwendungen
4-Chlor-α-(2-Chlorethyl)-β,β-Dimethoxyphenethylalkohol wird in verschiedenen wissenschaftlichen Forschungsanwendungen verwendet, darunter:
Chemie: Als Baustein für die Synthese komplexerer Moleküle.
Biologie: In Studien mit Enzymwirkungen und Stoffwechselwegen.
Industrie: Verwendet in der Produktion von Spezialchemikalien und -materialien.
Wirkmechanismus
Der Wirkmechanismus von 4-Chlor-α-(2-Chlorethyl)-β,β-Dimethoxyphenethylalkohol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Chlor- und Methoxygruppen spielen eine entscheidende Rolle bei der Modulation der Aktivität der Verbindung und der Bindungsaffinität. Die beteiligten Pfade können die Hemmung oder Aktivierung von enzymatischen Reaktionen umfassen, was zu verschiedenen biologischen Effekten führt.
Wirkmechanismus
The mechanism of action of 4-Chloro-alpha-(2-chloroethyl)-beta,beta-dimethoxyphenethyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups play a crucial role in modulating the compound’s activity and binding affinity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-Chlor-α-(2-Chlorethyl)-β,β-Dimethoxyphenethylaldehyd
- 4-Chlor-α-(2-Chlorethyl)-β,β-Dimethoxyphenethylsäure
- 4-Chlor-α-(2-Chlorethyl)-β,β-Dimethoxyphenethylamin
Einzigartigkeit
4-Chlor-α-(2-Chlorethyl)-β,β-Dimethoxyphenethylalkohol ist durch sein spezifisches Substitutionsmuster einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Das Vorhandensein von Chlor- und Methoxygruppen ermöglicht vielseitige chemische Modifikationen und Anwendungen in verschiedenen Forschungsbereichen.
Eigenschaften
CAS-Nummer |
94109-63-4 |
|---|---|
Molekularformel |
C12H16Cl2O3 |
Molekulargewicht |
279.16 g/mol |
IUPAC-Name |
4-chloro-1-(4-chlorophenyl)-1,1-dimethoxybutan-2-ol |
InChI |
InChI=1S/C12H16Cl2O3/c1-16-12(17-2,11(15)7-8-13)9-3-5-10(14)6-4-9/h3-6,11,15H,7-8H2,1-2H3 |
InChI-Schlüssel |
SOYDQPROSDZXGA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C1=CC=C(C=C1)Cl)(C(CCCl)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


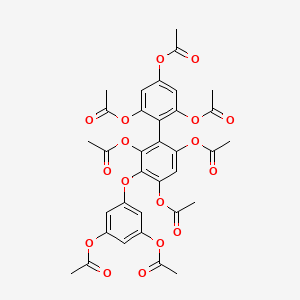



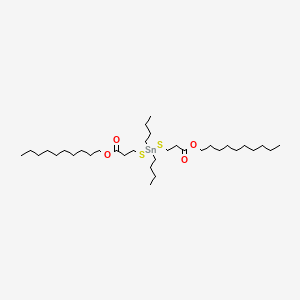
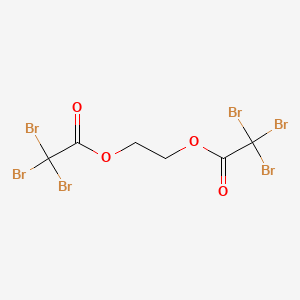
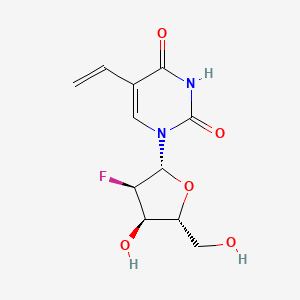

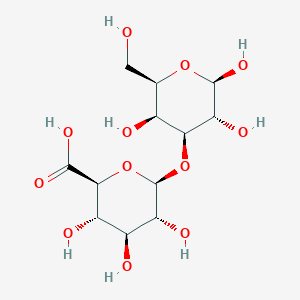

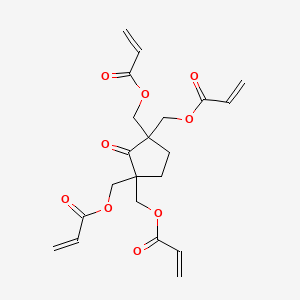


![Diethylmethyl[1-methyl-1-[(1-oxoallyl)oxy]ethyl]ammonium chloride](/img/structure/B12684369.png)
